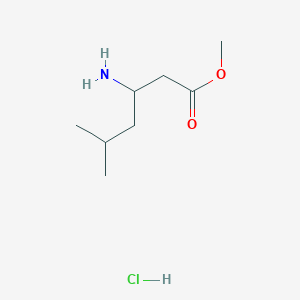
decahydro-1H-1-benzazepin-2-one, Mixture of diastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decahydro-1H-1-benzazepin-2-one is a chemical compound with the molecular formula C10H17NO and a molecular weight of 167.25 . It is also known by the synonyms 2H-1-Benzazepin-2-one, decahydro .
Synthesis Analysis
The synthesis of decahydro-1H-1-benzazepin-2-one and its derivatives has been a topic of interest in recent years . An effective approach to the synthesis of 1-ethyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one has been developed based on N-acyl-N-ethylaniline, which was subjected to intramolecular alkylation at the ortho position of the aromatic ring under the conditions of the Friedel–Crafts reaction .Molecular Structure Analysis
The molecular structure of decahydro-1H-1-benzazepin-2-one consists of a benzazepine ring, which is a seven-membered ring containing nitrogen, fused to a benzene ring . The molecule contains a total of 54 bonds, including 21 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 six-membered ring, 1 seven-membered ring, 1 eleven-membered ring, and 1 tertiary amide (aliphatic) .Physical and Chemical Properties Analysis
The physical and chemical properties of decahydro-1H-1-benzazepin-2-one include a predicted boiling point of 335.3±11.0 °C and a predicted density of 0.991±0.06 g/cm3 . The pKa value is predicted to be 16.19±0.20 .Orientations Futures
The future directions for research on decahydro-1H-1-benzazepin-2-one could include further exploration of its synthesis methods, investigation of its mechanism of action, and evaluation of its potential applications in the treatment of various diseases . Additionally, the development of methods for the analysis of mixtures of its diastereomers could be a promising area of research .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for decahydro-1H-1-benzazepin-2-one involves the reduction of a ketone group followed by cyclization to form the benzazepine ring. The final product is a mixture of diastereomers.", "Starting Materials": [ "Cyclohexanone", "Benzylamine", "Sodium borohydride", "Acetic acid", "Sulfuric acid", "Sodium hydroxide", "Methanol", "Ethanol" ], "Reaction": [ "Step 1: Cyclohexanone is reduced to cyclohexanol using sodium borohydride in methanol.", "Step 2: Benzylamine is added to the reaction mixture and the pH is adjusted to 7-8 using acetic acid.", "Step 3: The mixture is heated to reflux for several hours to form the imine intermediate.", "Step 4: The imine intermediate is reduced using sodium borohydride in methanol to form the amine intermediate.", "Step 5: Sulfuric acid is added to the reaction mixture to protonate the amine intermediate.", "Step 6: The mixture is heated to reflux for several hours to form the benzazepine ring.", "Step 7: The reaction mixture is cooled and the pH is adjusted to basic using sodium hydroxide.", "Step 8: The product is extracted using ethanol and purified using column chromatography to obtain a mixture of diastereomers of decahydro-1H-1-benzazepin-2-one." ] } | |
Numéro CAS |
146032-52-2 |
Formule moléculaire |
C10H17NO |
Poids moléculaire |
167.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



